molecular formula C16H21F3N2O3 B13717075 tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13717075
M. Wt: 346.34 g/mol
InChI Key: ROMFNRGUFJDRQP-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the phenoxy group and the trifluoromethyl group. The final step involves the protection of the carboxylate group with a tert-butyl ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

Scientific Research Applications

tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride

Uniqueness

tert-Butyl 3-((2-amino-4-(trifluoromethyl)phenoxy)methyl)azetidine-1-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 3-[[2-amino-4-(trifluoromethyl)phenoxy]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-7-10(8-21)9-23-13-5-4-11(6-12(13)20)16(17,18)19/h4-6,10H,7-9,20H2,1-3H3

InChI Key

ROMFNRGUFJDRQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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